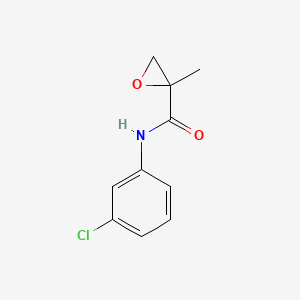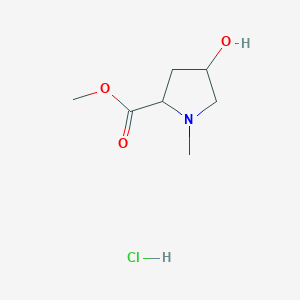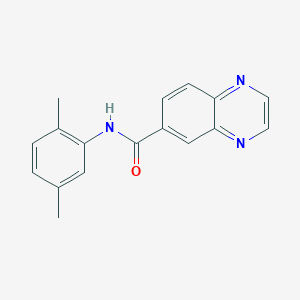![molecular formula C17H17N3O B7638482 N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638482.png)
N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide, also known as DIPA, is a small molecule compound that has gained significant attention in scientific research due to its potential applications in various fields. DIPA is a heterocyclic compound that contains both imidazole and pyridine rings in its structure.
Mécanisme D'action
N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide exerts its effects through the inhibition of certain enzymes and signaling pathways. It has been found to inhibit the activity of protein kinase CK2, which plays a role in various cellular processes such as cell growth and proliferation. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, this compound has been shown to have antibacterial activity against several bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and exert its effects intracellularly. Additionally, it has been found to have low toxicity in animal models. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide. One area of interest is its potential as an anti-cancer agent, as it has shown promising results in vitro. Further studies are needed to determine its efficacy in vivo and its potential as a therapeutic agent. Additionally, this compound could be studied further for its potential as an anti-inflammatory and anti-microbial agent. Further research is needed to determine the optimal dosage and administration of this compound for these applications. Finally, this compound could be modified to improve its solubility in water, which would make it more suitable for certain experiments.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide can be synthesized through a multistep process involving the reaction of 2-chloro-4,6-dimethylpyridine with imidazole-1-acetic acid followed by the addition of acetic anhydride. The resulting product is then purified through column chromatography to obtain this compound.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. This compound has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential as an anti-microbial agent, as it has been found to have activity against several bacterial strains.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-6-7-15(13(2)9-12)19-17(21)10-14-11-20-8-4-3-5-16(20)18-14/h3-9,11H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFICXBAUWNXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CN3C=CC=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide](/img/structure/B7638419.png)
![4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide](/img/structure/B7638426.png)
![methyl N-[2-(azocan-1-yl)acetyl]carbamate](/img/structure/B7638430.png)


![N-tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7638447.png)
![3-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638448.png)

![6-Pyridin-2-ylsulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B7638461.png)

![N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638476.png)

![N-(2,6-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638492.png)